Argatroban M1 metabolite

Descripción general

Descripción

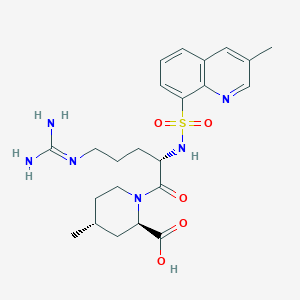

Argatroban M1 metabolite is a primary metabolite of argatroban, a synthetic direct thrombin inhibitor derived from L-arginine. Argatroban is used as an anticoagulant for the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. The M1 metabolite exerts 3- to 5-fold weaker anticoagulant effects than argatroban .

Mecanismo De Acción

- Thrombin plays a crucial role in fibrin formation, activation of coagulation factors (V, VIII, XIII), protein C, and platelet aggregation .

- The inhibition of thrombin prevents clot formation, making Argatroban effective in treating thrombosis associated with heparin-induced thrombocytopenia (HIT) .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Argatroban M1 metabolite interacts with various enzymes and proteins. It exerts 3- to 5-fold weaker anticoagulant effects than Argatroban . It inhibits thrombin-catalyzed or -induced reactions, including fibrin formation; activation of coagulation factors V, VIII, and XIII; activation of protein C; and platelet aggregation .

Cellular Effects

This compound influences cell function by inhibiting thrombin, which plays a crucial role in coagulation. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by reversibly binding to the thrombin active site . This binding inhibits thrombin’s action, affecting fibrin formation, activation of coagulation factors, and platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is the major component in plasma, with its concentrations ranging between 0% and 20% of that of the parent drug .

Metabolic Pathways

This compound is involved in metabolic pathways in the liver. The formation of this compound is catalyzed in vitro by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 .

Métodos De Preparación

The preparation of argatroban M1 metabolite involves the hydroxylation and aromatization of the 3-methyltetrahydroquinoline ring in the liver. The formation of this metabolite is catalyzed by the human liver microsomal cytochrome P450 enzymes CYP3A4/5 . Industrial production methods for argatroban itself involve synthetic routes that selectively inhibit the catalytic site of thrombin in a reversible manner .

Análisis De Reacciones Químicas

Argatroban M1 metabolite undergoes various chemical reactions, including:

Oxidation: The hydroxylation process in the liver is an example of an oxidation reaction.

Substitution: The metabolite may participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and various reducing agents for potential reduction reactions. The major products formed from these reactions are typically hydroxylated derivatives .

Aplicaciones Científicas De Investigación

Argatroban M1 metabolite has several scientific research applications:

Chemistry: It is studied for its role in the metabolic pathways of argatroban and its interactions with enzymes.

Biology: Research focuses on its effects on thrombin and other coagulation factors.

Medicine: It is used to understand the pharmacokinetics and pharmacodynamics of argatroban, particularly in patients with heparin-induced thrombocytopenia.

Industry: The metabolite is relevant in the development of anticoagulant therapies and the design of new thrombin inhibitors

Comparación Con Compuestos Similares

Argatroban M1 metabolite can be compared with other direct thrombin inhibitors such as:

Bivalirudin: Another direct thrombin inhibitor with a different mechanism of action and pharmacokinetic profile.

Lepirudin: A recombinant hirudin that also inhibits thrombin but has a longer half-life.

Dabigatran: An oral direct thrombin inhibitor with different metabolic pathways.

The uniqueness of this compound lies in its specific metabolic pathway and its role as a primary metabolite of argatroban, providing insights into the drug’s pharmacokinetics and pharmacodynamics .

Actividad Biológica

Argatroban is a synthetic direct thrombin inhibitor primarily used in the management of heparin-induced thrombocytopenia (HIT). Its metabolism produces several metabolites, with M1 being the most significant. This article explores the biological activity of the Argatroban M1 metabolite, highlighting its pharmacological properties, clinical implications, and relevant research findings.

Overview of Argatroban and Its Metabolites

Argatroban is characterized by its ability to inhibit thrombin, thereby preventing thrombus formation. It is primarily metabolized in the liver through hydroxylation and aromatization via cytochrome P450 enzymes (CYP3A4/5), resulting in multiple metabolites, including M1, M2, M3, and M4. Among these, M1 is notable for its weaker anticoagulant activity—approximately 3 to 5 times less potent than the parent compound Argatroban .

Pharmacokinetics of Argatroban and M1

The pharmacokinetic profile of Argatroban reveals that it has a rapid onset of action with a half-life of approximately 39 to 51 minutes . The plasma concentration of the M1 metabolite typically ranges from 0% to 20% of that of Argatroban itself, indicating that while it is present, it does not significantly contribute to the drug's overall anticoagulant effect .

| Parameter | Argatroban | M1 Metabolite |

|---|---|---|

| Half-life | 39 - 51 minutes | Not specifically defined |

| Anticoagulant potency | Standard | 3-5 fold weaker |

| Plasma concentration | Major component | 0% - 20% of Argatroban |

| Metabolism route | Hepatic (CYP3A4/5) | Hepatic (CYP3A4/5) |

Biological Activity

The biological activity of M1 is primarily characterized by its anticoagulant effects. While it retains some anti-thrombin activity, this effect is not clinically significant under routine intravenous dosing conditions. The lack of notable anticoagulant effects from M1 suggests that the therapeutic efficacy of Argatroban is predominantly due to its unchanged form .

Clinical Studies and Findings

Several clinical studies have assessed the efficacy and safety of Argatroban in various patient populations, particularly those with HIT. The following findings are notable:

- A study involving 568 adult patients treated with Argatroban demonstrated significant improvements in composite endpoints related to thrombotic events compared to historical controls .

- In patients with hepatic impairment, the pharmacokinetics of Argatroban change significantly; however, no major differences were observed in patients with renal dysfunction .

- The incidence of major bleeding complications was reported between 3% and 6% among patients treated with Argatroban, indicating a manageable safety profile .

Case Study: Efficacy in HIT Patients

In a multicenter study evaluating patients diagnosed with HIT, treatment with Argatroban resulted in a marked reduction in thrombosis rates compared to historical controls. Among patients receiving doses averaging around 1.7 µg/kg/min, significant improvements were noted in both time-to-event analyses and overall outcomes related to thrombotic events .

Case Study: Pharmacokinetics in Special Populations

Another case study focused on elderly patients and those with hepatic dysfunction revealed that while age did not significantly affect pharmacodynamics, hepatic impairment led to increased plasma concentrations and prolonged half-life for Argatroban. This necessitated careful dose adjustments to avoid excessive anticoagulation .

Propiedades

IUPAC Name |

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,11,13-14,17-18,28H,4,6,8-10,12H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJTZYSQJWCWQO-FHLIZLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951130-92-0 | |

| Record name | Argatroban M1 metabolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951130920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((2S)-5-((AMINOIMINOMETHYL)AMINO)-2-(((3-METHYL-8-QUINOLINYL)SULFONYL)AMINO)-1-OXOPENTYL)-4-METHYL-2-PIPERIDINECARBOXYLIC ACID, (2R,4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RD48GA3UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.